2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3BrF4O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-bromo-1-methyl-4-(trifluoromethyl)benzene to form 2-bromo-4-(trifluoromethyl)benzoic acid. This intermediate is then reduced to 2-bromo-4-(trifluoromethyl)benzyl alcohol, which is further oxidized to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation and reduction reactions under controlled conditions. The use of specific catalysts and reagents, such as high-manganese tetraethylammonium and pyridine, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: High-manganese tetraethylammonium in pyridine at elevated temperatures.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 2-Bromo-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Bromo-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis and the development of new materials.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism by which 2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde exerts its effects involves interactions with various molecular targets. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl enhances its reactivity and ability to participate in electrophilic aromatic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)benzaldehyde
- 2-Bromo-4-(trifluoromethyl)benzaldehyde
- 2-Bromo-5-fluoropyridine
Uniqueness
2-Bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde stands out due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups, which impart unique electronic and steric properties. These characteristics make it particularly useful in the synthesis of complex organic molecules and in applications requiring high reactivity and selectivity .
Properties
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVVVLBIZKZAOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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